molecular formula C10H12O3S B8674288 1-(3-(Methylsulfonyl)phenyl)propan-2-one CAS No. 593960-76-0

1-(3-(Methylsulfonyl)phenyl)propan-2-one

Cat. No.: B8674288
CAS No.: 593960-76-0
M. Wt: 212.27 g/mol
InChI Key: GIKXIUOCZOYRBA-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)phenyl)propan-2-one is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Methylsulfonyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(methylsulfonyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylsulfonyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

1-(3-(Methylsulfonyl)phenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: This compound has a hydroxy and methoxy group on the phenyl ring instead of the methylsulfonyl group.

Uniqueness: 1-(3-(Methylsulfonyl)phenyl)propan-2-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility, stability, and potential biological activity compared to its analogs.

Properties

CAS No.

593960-76-0

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

1-(3-methylsulfonylphenyl)propan-2-one

InChI

InChI=1S/C10H12O3S/c1-8(11)6-9-4-3-5-10(7-9)14(2,12)13/h3-5,7H,6H2,1-2H3

InChI Key

GIKXIUOCZOYRBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-chloro-3-methanesulphonyl-phenyl)-propan-2-one (5.49 g, 22.28 mmol) in methanol (250 ml) is stirred under hydrogen in the presence of 10% Pd on carbon (3 g) for 2 hours. The reaction mixture is filtered and concentrated in vacuo to yield a yellow oil of the titled compound.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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